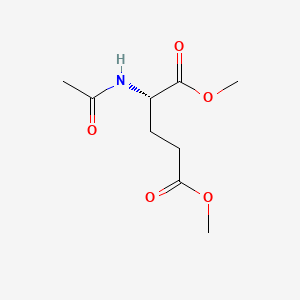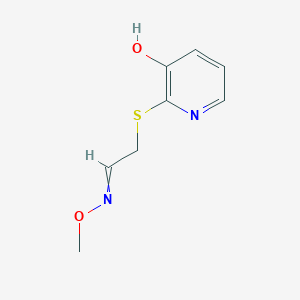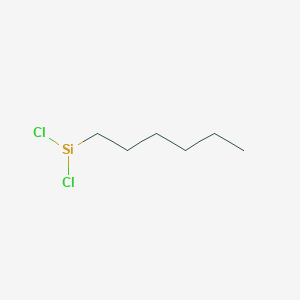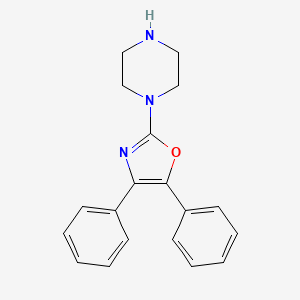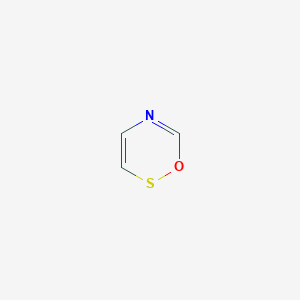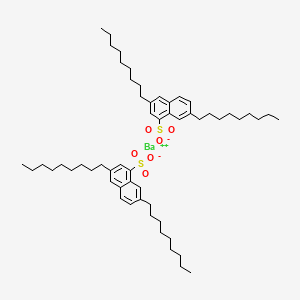
Naphthalenesulfonic Acid,Dinonyl-,Barium Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Naphthalenesulfonic Acid, Dinonyl-, Barium Salt is an organometallic compound with the molecular formula C28H43BaO3S . It is commonly used in various industrial applications due to its unique chemical properties. This compound is known for its role as a surfactant, dispersing agent, and rust preventive agent .
Méthodes De Préparation
The synthesis of Naphthalenesulfonic Acid, Dinonyl-, Barium Salt typically involves the sulfonation of dinonylnaphthalene with concentrated sulfuric acid . The resulting sulfonic acid is then neutralized with barium hydroxide to form the barium salt . Industrial production methods often involve the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Naphthalenesulfonic Acid, Dinonyl-, Barium Salt undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate group.
Substitution: The compound can undergo substitution reactions where the sulfonic acid group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Naphthalenesulfonic Acid, Dinonyl-, Barium Salt has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of Naphthalenesulfonic Acid, Dinonyl-, Barium Salt involves its ability to interact with various molecular targets and pathways. As a surfactant, it reduces surface tension and enhances the solubility of hydrophobic compounds . In industrial applications, it forms a protective layer on metal surfaces, preventing oxidation and corrosion .
Comparaison Avec Des Composés Similaires
Naphthalenesulfonic Acid, Dinonyl-, Barium Salt can be compared with other similar compounds such as:
Calcium Dinonylnaphthalenesulfonate: Similar in structure but uses calcium instead of barium, often used in similar applications.
Sodium Naphthalenesulfonate: A more water-soluble variant used primarily as a dispersing agent.
The uniqueness of Naphthalenesulfonic Acid, Dinonyl-, Barium Salt lies in its specific combination of properties, making it particularly effective in applications requiring both surfactant and rust preventive characteristics .
Propriétés
Formule moléculaire |
C56H86BaO6S2 |
|---|---|
Poids moléculaire |
1056.7 g/mol |
Nom IUPAC |
barium(2+);3,7-di(nonyl)naphthalene-1-sulfonate |
InChI |
InChI=1S/2C28H44O3S.Ba/c2*1-3-5-7-9-11-13-15-17-24-19-20-26-21-25(18-16-14-12-10-8-6-4-2)23-28(27(26)22-24)32(29,30)31;/h2*19-23H,3-18H2,1-2H3,(H,29,30,31);/q;;+2/p-2 |
Clé InChI |
KDQFOGJWCKFVFL-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCC1=CC2=C(C=C(C=C2C=C1)CCCCCCCCC)S(=O)(=O)[O-].CCCCCCCCCC1=CC2=C(C=C(C=C2C=C1)CCCCCCCCC)S(=O)(=O)[O-].[Ba+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


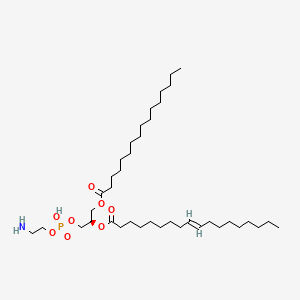

![[(1R,2S,3R,5R,6R,8R,12S)-12-acetyloxy-1,5,9,9-tetramethyl-10-oxatricyclo[6.2.2.02,6]dodecan-3-yl] acetate](/img/structure/B13816830.png)
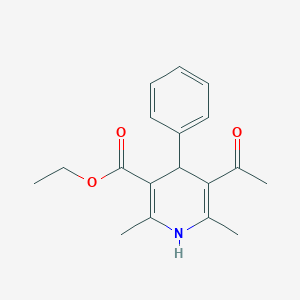
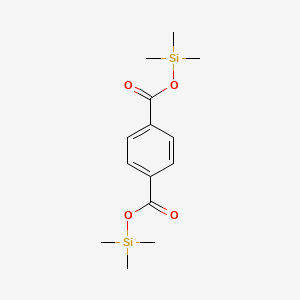
![6H-6,10-Methanopyridazino[1,2-a][1,2]diazepine](/img/structure/B13816842.png)
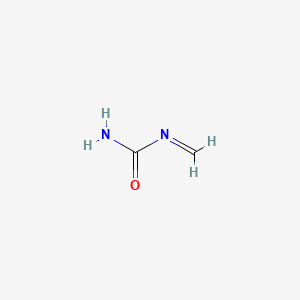
![2-[5-(1,3-Dihydro-1,3,3-trimethyl-2h-indol-2-ylidene)-2-phenyl-1,3-pentadien-1-yl]-1,3,3-trimethyl-3h-indolium perchlorate](/img/structure/B13816861.png)

